Frataxin-IN-1

Description

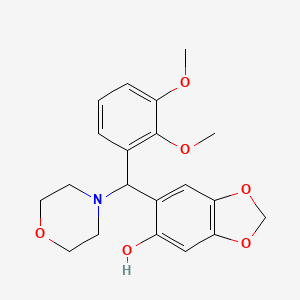

The exact mass of the compound 1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-4-morpholinylmethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

102616-64-8 |

|---|---|

Molecular Formula |

C20H23NO6 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

6-[(2,3-dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |

InChI |

InChI=1S/C20H23NO6/c1-23-16-5-3-4-13(20(16)24-2)19(21-6-8-25-9-7-21)14-10-17-18(11-15(14)22)27-12-26-17/h3-5,10-11,19,22H,6-9,12H2,1-2H3 |

InChI Key |

PKUPFNJHQHKECO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Frataxin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frataxin (FXN) is a highly conserved mitochondrial protein essential for cellular iron homeostasis. Its deficiency is the primary cause of Friedreich's ataxia (FA), an autosomal recessive neurodegenerative disease. This technical guide provides an in-depth exploration of the molecular mechanisms of frataxin, focusing on its pivotal role in iron-sulfur (Fe-S) cluster biogenesis, mitochondrial iron regulation, and the downstream pathological consequences of its dysfunction. This document synthesizes current understanding, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex pathways to serve as a comprehensive resource for the scientific community. While the specific compound "Frataxin-IN-1" was not identified in the literature, this guide addresses the core biology that any frataxin--targeting therapeutic would modulate.

Introduction: The Enigmatic Role of Frataxin

Frataxin is a nuclear-encoded protein that is translocated to the mitochondrial matrix.[1][2] The precursor protein is processed in a two-step proteolytic cleavage to its mature, functional form.[2][3] Although its precise function has been a subject of extensive research, a consensus has emerged that frataxin is a critical player in mitochondrial iron metabolism, particularly in the biosynthesis of iron-sulfur clusters.[1][4][5][6] Deficiency in frataxin leads to mitochondrial iron overload, increased oxidative stress, and impaired cellular energy production, culminating in the progressive neuro- and cardio-degeneration seen in Friedreich's ataxia.[1][4][5]

Core Mechanism of Action: Frataxin in Iron-Sulfur Cluster Biogenesis

The primary and most well-established function of frataxin is its role in the assembly of iron-sulfur clusters, which are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic pathways.[1][5][6]

The Iron-Sulfur Cluster (ISC) Machinery

The assembly of Fe-S clusters occurs on a scaffold protein, ISCU, within the mitochondrial ISC machinery.[3] This process involves the delivery of sulfur from a cysteine desulfurase (NFS1) and iron from a yet-to-be-definitively-identified donor. Frataxin is thought to act as an iron chaperone or an allosteric activator of this complex.[5][7]

Proposed Roles of Frataxin in the ISC Pathway:

-

Iron Chaperone: One hypothesis posits that frataxin directly binds and delivers iron in a bioavailable and non-toxic form to the ISC assembly complex.[5]

-

Iron Storage: Under conditions of iron overload, frataxin may act as an iron storage protein, sequestering excess iron to prevent oxidative damage.[4][5]

-

Allosteric Modulator: Another model suggests that frataxin binds to the ISC assembly complex and induces a conformational change that enhances the efficiency of Fe-S cluster synthesis.

The deficiency of frataxin leads to a significant reduction in the activity of Fe-S cluster-dependent enzymes, such as mitochondrial aconitase and complexes I, II, and III of the electron transport chain.[1]

Quantitative Data on Frataxin and its Deficiency

The following tables summarize key quantitative data related to frataxin levels in healthy individuals and patients with Friedreich's ataxia.

| Parameter | Healthy Controls | Friedreich's Ataxia Patients | Source |

| Mature Frataxin (Whole Blood) | 7.5 ± 1.5 ng/mL | 2.1 ± 1.2 ng/mL | [8] |

| Frataxin Isoform E (Whole Blood) | 26.8 ± 4.1 ng/mL | 4.7 ± 3.3 ng/mL | [8] |

| Total Frataxin (Whole Blood) | 34.2 ± 4.3 ng/mL | 6.8 ± 4.0 ng/mL | [8] |

| Residual Frataxin Levels in Peripheral Tissues | 100% | < 10% - 35% of normal levels | [1][9] |

| Frataxin Levels in Heterozygous Carriers | ~50% of normal levels | N/A | [9] |

Table 1: Frataxin Protein Levels in Whole Blood and Tissues

| GAA Repeat Length (Shorter Allele) | Correlation with Frataxin Levels | Correlation with Age of Onset | Correlation with Disease Progression | Source |

| Inverse | Yes | Yes | Yes | [1] |

Table 2: Correlation of GAA Repeat Expansion with Clinical Parameters

Key Signaling Pathways Involving Frataxin

The deficiency of frataxin initiates a cascade of downstream signaling events, leading to the pathophysiology of Friedreich's ataxia.

Iron-Sulfur Cluster Deficiency Pathway

A deficiency in frataxin directly impairs the synthesis of Fe-S clusters, leading to the inactivation of critical enzymes and subsequent mitochondrial dysfunction.

References

- 1. Role of frataxin protein deficiency and metabolic dysfunction in Friedreich ataxia, an autosomal recessive mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Frataxin - Wikipedia [en.wikipedia.org]

- 8. Simultaneous Quantification of Mitochondrial Mature Frataxin and Extra-Mitochondrial Frataxin Isoform E in Friedreich’s Ataxia Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional genomic analysis of frataxin deficiency reveals tissue-specific alterations and identifies the PPARγ pathway as a therapeutic target in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Frataxin Stabilizer

A Note on Nomenclature: The specific designation "Frataxin-IN-1" does not correspond to a publicly documented molecule in the scientific literature. This guide will focus on a representative and well-characterized synthetic small molecule, compound (+)-11 , which was identified through a rational design process to increase cellular levels of frataxin by inhibiting its degradation. This molecule serves as an exemplary case study for the discovery and development of frataxin-stabilizing compounds.

Executive Summary

Friedreich's ataxia is a debilitating neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin. A promising therapeutic strategy is the development of small molecules that can increase the cellular concentration of functional frataxin. This document details the discovery, synthesis, and mechanism of action of compound (+)-11, a novel small molecule inhibitor of frataxin ubiquitination.[1][2] This compound was identified through a sophisticated structure-based virtual screening process and has been shown to effectively increase frataxin levels in cellular models, presenting a potential therapeutic avenue for Friedreich's ataxia.

Discovery of Compound (+)-11: A Structure-Based Approach

The discovery of compound (+)-11 was predicated on the finding that frataxin levels are regulated by the ubiquitin-proteasome system (UPS).[3][4] Specifically, the ubiquitination of frataxin at lysine residue 147 (K147) targets the protein for degradation.[3][5] By inhibiting the interaction between frataxin and ubiquitin, it is possible to prevent this degradation and thereby increase the intracellular concentration of frataxin.

The discovery process involved a multi-step, computer-aided drug design strategy:

-

Target Identification: The primary target was identified as the molecular cleft on the surface of the frataxin protein that harbors the K147 residue.[4]

-

In Silico Modeling: A theoretical model of the frataxin-K147/Ubiquitin complex was constructed using bioinformatics interface predictions and information-driven docking. This model revealed a potential ubiquitin-binding domain on frataxin.[1][2]

-

Virtual Screening: A library of small molecules was computationally screened to identify compounds with the potential to bind to this specific site on frataxin and disrupt the frataxin-ubiquitin interaction.[6]

Experimental Protocols: Virtual Screening

Objective: To identify small molecules that bind to the K147-containing cleft of frataxin.

Methodology:

-

Protein Structure Preparation: High-resolution 3D structures of human frataxin, obtained from NMR and X-ray crystallography, were used.

-

Binding Pocket Identification: The surface of the frataxin protein was analyzed to identify druggable pockets, with a focus on the region surrounding the critical K147 residue.

-

Compound Library Screening: A large library of commercially available compounds was docked into the identified binding pocket using molecular docking software.

-

Scoring and Selection: The docked compounds were scored based on their predicted binding affinity and geometric complementarity to the binding site. The top-scoring compounds were selected for further experimental validation.[5][6]

Synthesis of Compound (+)-11

The precise synthetic route for compound (+)-11 is detailed in the primary research literature. For the purpose of this guide, a generalized scheme is presented. The synthesis of related diarylmethylamines has been described, often involving the reaction of an appropriate aldehyde with a substituted phenol or other aromatic nucleophile.[6]

Mechanism of Action and Biological Activity

Compound (+)-11 acts as a frataxin stabilizer by competitively inhibiting the binding of ubiquitin to frataxin, thereby preventing its ubiquitination and subsequent degradation by the proteasome.[1][2]

Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Preventing the ubiquitin-proteasome-dependent degradation of frataxin, the protein defective in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly specific ubiquitin-competing molecules effectively promote frataxin accumulation and partially rescue the aconitase defect in Friedreich ataxia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chemical structure and properties of Frataxin-IN-1

Despite a comprehensive search of scientific literature and chemical databases, no public information is currently available for a chemical compound designated "Frataxin-IN-1." This suggests that "this compound" may be a very new, internal, or as-yet-unpublished compound. The search results exclusively pertain to the protein Frataxin (FXN) , its structure, function, and its role in the pathophysiology of Friedreich's Ataxia.

Given the absence of data on "this compound," it is not possible to provide a technical guide on its specific chemical structure, properties, or associated experimental protocols as requested. However, to provide context for researchers interested in this area, the following is a summary of the current understanding of the frataxin protein, which would be the presumed target of a molecule like "this compound."

Overview of Frataxin (FXN) Protein

Frataxin is a highly conserved mitochondrial protein crucial for cellular iron homeostasis.[1][2] A deficiency in this protein leads to the autosomal recessive neurodegenerative disorder, Friedreich's Ataxia.[1][3]

Structure and Function

The mature human frataxin protein is a compact αβ sandwich composed of a five-stranded antiparallel β-sheet that supports a pair of parallel α-helices.[4] A notable feature is a cluster of acidic residues on its surface, which is hypothesized to be involved in iron binding.[1][4]

The precise function of frataxin is still under investigation, but it is widely accepted to play a critical role in the biosynthesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in electron transport, DNA repair, and other metabolic pathways.[5][6][7] Proposed functions for frataxin include:

-

Iron Chaperone: Delivering iron to the Fe-S cluster assembly machinery.[1][6]

-

Iron Storage: Sequestering iron in a non-toxic, bioavailable form within the mitochondria.[1][8][9]

-

Regulator of Fe-S Cluster Biosynthesis: Modulating the rate of Fe-S cluster formation.[5]

Role in Friedreich's Ataxia

In Friedreich's Ataxia, a GAA trinucleotide repeat expansion in the first intron of the FXN gene leads to reduced transcription and, consequently, decreased levels of frataxin protein.[1][5] This deficiency results in mitochondrial iron overload, impaired Fe-S cluster synthesis, increased oxidative stress, and ultimately, cell death, particularly in tissues with high metabolic rates like the heart, nervous system, and pancreas.[1][10][11]

Therapeutic Strategies Targeting Frataxin

Given that Friedreich's Ataxia is caused by insufficient levels of frataxin, therapeutic strategies are largely focused on increasing its expression or compensating for its reduced function.[5] These approaches include:

-

Gene Therapy: Introducing a functional copy of the FXN gene.

-

Protein Replacement Therapy: Supplying functional frataxin protein.

-

Small Molecule Approaches: Using compounds that can increase FXN gene expression, such as histone deacetylase (HDAC) inhibitors, or molecules that can stabilize the frataxin protein.[12][13]

A compound named "this compound" would likely fall into the category of a small molecule modulator of frataxin function or expression.

Conclusion

While a detailed technical guide on "this compound" cannot be provided due to the lack of public information, the extensive body of research on the frataxin protein underscores the importance of developing therapeutic agents that can modulate its activity or expression. Further research and publication are awaited to elucidate the chemical nature and biological effects of any compound that may be designated "this compound."

References

- 1. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure and function of frataxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lateral-flow Immunoassay for the Frataxin Protein in Friedreich’s Ataxia Patients and Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 6. portlandpress.com [portlandpress.com]

- 7. curefa.org [curefa.org]

- 8. portlandpress.com [portlandpress.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Frataxin - Wikipedia [en.wikipedia.org]

- 11. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of frataxin gene expression measures for the evaluation of experimental treatments in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Frataxin Expression: A Technical Guide to 2-Aminobenzamide HDAC Inhibitors for Friedreich's Ataxia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising therapeutic strategy for Friedreich's ataxia (FA): the use of 2-aminobenzamide histone deacetylase (HDAC) inhibitors to increase frataxin (FXN) expression. Friedreich's ataxia is an autosomal recessive neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin, primarily due to a GAA trinucleotide repeat expansion in the first intron of the FXN gene. This expansion leads to a heterochromatin-mediated gene silencing. This guide focuses on the mechanism of action, preclinical data, and detailed experimental protocols for evaluating 2-aminobenzamide HDAC inhibitors, a class of compounds that has shown potential in reactivating the silenced FXN gene.

Mechanism of Action: Reversing Epigenetic Silencing

The primary mechanism by which 2-aminobenzamide HDAC inhibitors increase frataxin expression is through the reversal of epigenetic silencing at the FXN locus. The expanded GAA repeats in the first intron of the FXN gene promote the formation of heterochromatin, a tightly packed form of DNA that is inaccessible to the transcriptional machinery. This process is characterized by hypoacetylation of histones H3 and H4 and methylation of histone H3 at lysine 9 (H3K9me).

2-aminobenzamide HDAC inhibitors, such as the well-studied compound RG2833 (also known as 109), specifically target class I HDACs, particularly HDAC1 and HDAC3. By inhibiting these enzymes, these compounds prevent the removal of acetyl groups from histones, leading to histone hyperacetylation in the vicinity of the GAA repeat. This "opening" of the chromatin structure allows for the transcription of the FXN gene to resume, thereby increasing the levels of frataxin mRNA and protein.[1][2][3][4]

Below is a diagram illustrating this proposed mechanism of action.

Quantitative Preclinical Data

The efficacy of 2-aminobenzamide HDAC inhibitors in increasing frataxin levels has been demonstrated in various preclinical models of Friedreich's ataxia, including patient-derived cells and mouse models. The following tables summarize key quantitative data from studies involving the HDAC inhibitor RG2833.

Table 1: Dose-Dependent Increase of Frataxin mRNA in FRDA Patient PBMCs [5][6]

| RG2833 Concentration (µM) | Average Fold Change in FXN mRNA (vs. vehicle) |

| 1 | ~1.3 |

| 2.5 | ~1.5 |

| 5 | ~1.8 |

| 10 | ~2.0 |

Data are derived from studies on peripheral blood mononuclear cells (PBMCs) from FA patients treated for 48 hours.

Table 2: Frataxin Protein Upregulation in FRDA Patient Cells [4][5][7]

| Cell Type | Treatment | Fold Increase in Frataxin Protein (vs. vehicle) |

| FRDA Lymphocytes | 10 µM RG2833 (48h) | ~1.5 - 2.0 |

| FRDA iPSC-derived Neurons | 10 µM RG2833 (48h) | ~2.0 - 2.5 |

Table 3: In Vivo Efficacy of 2-Aminobenzamide HDAC Inhibitors in FA Mouse Models [2]

| Mouse Model | Compound | Outcome |

| KIKI (FXN G127V/G127V) | 109 (RG2833) | Increased frataxin protein in brain, improved aconitase activity. |

| YG8R (human FXN with GAA repeat) | 109 (RG2833) | Increased frataxin protein in brain, ameliorated motor deficits. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-aminobenzamide HDAC inhibitors for Friedreich's ataxia.

Cell Culture and HDAC Inhibitor Treatment

a. FRDA Patient-Derived Fibroblasts and Lymphoblasts:

-

Cell Lines: Primary fibroblasts and lymphoblastoid cell lines from Friedreich's ataxia patients and healthy controls can be obtained from repositories such as the Coriell Institute for Medical Research.

-

Culture Media:

-

Fibroblasts: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Lymphoblasts: RPMI-1640 medium supplemented with 15% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

HDAC Inhibitor Treatment:

-

Plate cells at a desired density.

-

Prepare stock solutions of the 2-aminobenzamide HDAC inhibitor (e.g., RG2833) in DMSO.

-

Treat cells with the desired final concentrations of the HDAC inhibitor or vehicle (DMSO) for the specified duration (e.g., 48-72 hours). Ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.

-

b. iPSC-Derived Neurons:

-

Generation and Differentiation: Induced pluripotent stem cells (iPSCs) are generated from patient fibroblasts and differentiated into neurons following established protocols, often involving neural progenitor cell (NPC) intermediates.[8][9]

-

Culture Media: Specific media formulations for neural induction, NPC expansion, and neuronal maturation are required, typically containing Neurobasal medium, B27 and N2 supplements, and growth factors like BDNF and NT3.[8]

-

HDAC Inhibitor Treatment: Differentiated neurons are treated with the HDAC inhibitor in their maintenance medium for the desired time.

The following diagram outlines the general workflow for evaluating HDAC inhibitors in patient-derived cells.

Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA Quantification

-

RNA Isolation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR:

-

Primers and Probes: Use a validated gene expression assay for human FXN (e.g., TaqMan Gene Expression Assay Hs00175940_m1) and a housekeeping gene for normalization (e.g., GAPDH or HPRT1).[5][10]

-

Reaction Mixture: Prepare the reaction mixture containing cDNA, TaqMan Gene Expression Master Mix, and the specific gene expression assays.

-

Thermocycling Conditions (Typical):

-

UNG incubation: 50°C for 2 minutes

-

Enzyme activation: 95°C for 10 minutes

-

PCR cycles (40 cycles):

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in FXN mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[10]

Western Blot for Frataxin Protein Quantification

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against frataxin (e.g., anti-frataxin monoclonal antibody 1G2 or polyclonal antibody 14147-1-AP) diluted in blocking buffer (e.g., 1:1000 to 1:3000) overnight at 4°C.[11][12][13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry is used to quantify the intensity of the frataxin band, which is normalized to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 at lysine 9, H3K9ac) or a control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers flanking the region of interest in the FXN gene (e.g., upstream of the GAA repeat). The amount of immunoprecipitated DNA is quantified relative to the input DNA.[1][2][3]

Conclusion

The development of 2-aminobenzamide HDAC inhibitors represents a targeted therapeutic approach for Friedreich's ataxia that addresses the root cause of the disease – the silencing of the FXN gene. The preclinical data strongly support the potential of these compounds to increase frataxin expression to potentially therapeutic levels. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this and other frataxin-restoring strategies. Continued research and clinical development in this area hold significant promise for the Friedreich's ataxia community.

References

- 1. Histone deacetylase inhibitors reverse gene silencing in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich’s Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Pharmacological Screening Using an FXN-EGFP Cellular Genomic Reporter Assay for the Therapy of Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia [frontiersin.org]

- 12. Frataxin antibody (14147-1-AP) | Proteintech [ptglab.com]

- 13. ptgcn.com [ptgcn.com]

An In-depth Technical Guide to Frataxin-IN-1: A Novel Inhibitor of Frataxin Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Frataxin-IN-1, also identified as compound (+)-11, is a novel small molecule inhibitor that presents a promising therapeutic strategy for Friedreich's ataxia (FRDA). This technical guide delineates the core novelty of this compound, which lies in its unique mechanism of action: the inhibition of the frataxin/ubiquitin interaction. By preventing the ubiquitination of frataxin, specifically at the lysine 147 residue, this compound effectively averts the subsequent degradation of the frataxin protein by the proteasome. This stabilization of frataxin levels offers a direct approach to counteract the frataxin deficiency that is the root cause of FRDA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound, serving as a vital resource for researchers and professionals in the field of drug development.

Data Presentation

The following table summarizes the available quantitative data for the lead series of compounds from which this compound was identified. While specific quantitative values for this compound (compound (+)-11) are not detailed in the primary literature, the lead series demonstrated micromolar activity in disrupting the frataxin/ubiquitin interaction.[1]

| Compound Series | Activity | Description |

| Lead Series including this compound | Micromolar | A series of small molecules identified through structure-based virtual screening and cell-based assays that inhibit the ubiquitination and degradation of frataxin.[1] |

Signaling Pathway

The signaling pathway targeted by this compound involves the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. In the context of Friedreich's ataxia, the mitochondrial protein frataxin is targeted for degradation through this pathway. The key steps are outlined below:

-

Recognition and Ubiquitination: The E3 ubiquitin ligase RNF126 specifically recognizes the frataxin protein.[2][3] This recognition leads to the covalent attachment of ubiquitin molecules to the lysine 147 (K147) residue of frataxin.[4][5]

-

Polyubiquitination: A chain of ubiquitin molecules is subsequently formed on the initial ubiquitin tag, creating a polyubiquitin chain that serves as a degradation signal.

-

Proteasomal Degradation: The polyubiquitinated frataxin is then recognized and degraded by the 26S proteasome, leading to decreased levels of functional frataxin protein.

-

Inhibition by this compound: this compound acts as an inhibitor of the initial frataxin/ubiquitin interaction.[1] By binding to frataxin, it sterically hinders the access of the E3 ligase RNF126 and prevents the attachment of ubiquitin to the K147 residue. This inhibition effectively rescues frataxin from proteasomal degradation, leading to an increase in its intracellular concentration.

Caption: Frataxin ubiquitination and degradation pathway and the inhibitory action of this compound.

Experimental Protocols

In-Cell Frataxin Stabilization Assay

This assay is designed to assess the ability of a compound to increase the intracellular levels of frataxin by inhibiting its degradation.

Methodology:

-

Cell Culture: Human cell lines, such as HEK293 or Calu-6, are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent analysis.

-

Western Blotting:

-

Equal amounts of total protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for frataxin.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the frataxin bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in frataxin levels upon compound treatment.

Caption: Experimental workflow for the in-cell frataxin stabilization assay.

In Vitro Frataxin Ubiquitination Assay

This assay directly measures the ability of a compound to inhibit the ubiquitination of frataxin in a cell-free system.

Methodology:

-

Reagents:

-

Recombinant human frataxin protein.

-

Ubiquitin-activating enzyme (E1).

-

Ubiquitin-conjugating enzyme (E2), such as Ube2D2.

-

E3 ubiquitin ligase for frataxin (RNF126).

-

Ubiquitin.

-

ATP.

-

Assay buffer.

-

This compound at various concentrations.

-

-

Reaction Setup: The ubiquitination reaction is assembled in a microcentrifuge tube containing the assay buffer, ATP, E1, E2, RNF126, ubiquitin, and recombinant frataxin.

-

Compound Incubation: this compound or a vehicle control is added to the reaction mixture and pre-incubated to allow for binding to frataxin.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 1-2 hours).

-

Termination of Reaction: The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

The reaction products are resolved by SDS-PAGE.

-

Proteins are transferred to a membrane.

-

The membrane is probed with an anti-frataxin antibody to detect both unmodified and ubiquitinated forms of frataxin.

-

-

Data Analysis: The intensity of the bands corresponding to ubiquitinated frataxin is quantified and compared between the compound-treated and control samples to determine the percentage of inhibition.

Caption: Workflow for the in vitro frataxin ubiquitination assay.

Ultrafiltration-Liquid Chromatography/Mass Spectrometry (UF-LC/MS) Based Ligand-Binding Assay

This method is used to confirm the direct binding of a small molecule to its target protein.

Methodology:

-

Incubation: Recombinant frataxin protein is incubated with this compound in a suitable buffer for a time sufficient to reach binding equilibrium.

-

Ultrafiltration: The incubation mixture is transferred to an ultrafiltration device with a molecular weight cutoff that retains the protein and protein-ligand complexes while allowing the unbound small molecule to pass through. The device is centrifuged to separate the free ligand from the bound ligand.

-

Dissociation of the Complex: The retained protein-ligand complex is washed to remove any non-specifically bound ligand. The bound ligand is then dissociated from the protein, typically by adding an organic solvent (e.g., methanol or acetonitrile).

-

LC/MS Analysis: The dissociated ligand is then analyzed by liquid chromatography-mass spectrometry (LC/MS) to confirm its identity and quantify its amount.

-

Data Analysis: The presence of the this compound peak in the LC/MS chromatogram of the dissociated sample confirms its binding to frataxin. Quantitative analysis can provide an estimation of the binding affinity.

Caption: Workflow for the UF-LC/MS based ligand-binding assay.

References

- 1. Highly specific ubiquitin-competing molecules effectively promote frataxin accumulation and partially rescue the aconitase defect in Friedreich ataxia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. E3 Ligase RNF126 Directly Ubiquitinates Frataxin, Promoting Its Degradation: Identification of a Potential Therapeutic Target for Friedreich Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Understanding the Biological Target of Frataxin-Modulating Compounds: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound named "Frataxin-IN-1." This guide provides a comprehensive overview of the biological target of therapeutic strategies aimed at modulating the frataxin protein and its associated pathways, which is the likely focus of interest for researchers in the field of Friedreich's Ataxia.

Introduction

Friedreich's Ataxia (FRDA) is an autosomal recessive neurodegenerative disease caused by a deficiency of the mitochondrial protein frataxin.[1] The primary cause of this deficiency is a GAA trinucleotide repeat expansion in the first intron of the FXN gene, which leads to reduced transcription and, consequently, lower levels of the frataxin protein.[2][3] Given that the absence of frataxin is lethal, therapeutic strategies are centered on either increasing the levels of functional frataxin or mitigating the downstream consequences of its deficiency. This guide details the central role of frataxin in cellular metabolism, establishing it and its regulatory pathways as the primary biological targets for drug development in FRDA.

The Core Biological Target: The Frataxin-Dependent Iron-Sulfur Cluster Biogenesis Pathway

Frataxin is a highly conserved mitochondrial protein with a critical role in cellular iron homeostasis.[1] Its primary function is now widely accepted to be the regulation of iron-sulfur cluster (ISC) biogenesis.[4][5] ISCs are essential prosthetic groups for a multitude of proteins involved in fundamental cellular processes, including mitochondrial respiration, the Krebs cycle, and DNA repair.[5][6]

Frataxin acts as a key component of the ISC assembly complex, which includes the cysteine desulfurase (NFS1), the scaffold protein (ISCU), and other accessory proteins like ISD11 and ACP.[7][8] Frataxin is thought to function as an allosteric activator of this complex, facilitating the efficient transfer of sulfur from NFS1 to ISCU, a crucial step in the formation of ISCs.[7][9] It may also play a role as an iron chaperone, delivering iron to the assembly complex.[10]

A deficiency in frataxin leads to a cascade of detrimental effects:

-

Impaired ISC Biogenesis: This results in the inactivation of numerous ISC-dependent enzymes.[11]

-

Mitochondrial Iron Overload: Dysfunctional ISC synthesis leads to the accumulation of iron within the mitochondria.[10][11]

-

Increased Oxidative Stress: The excess mitochondrial iron can participate in Fenton chemistry, generating reactive oxygen species (ROS) that damage cellular components.[10][11]

-

Mitochondrial Dysfunction: The combination of impaired respiratory chain function (due to deficient ISCs in complexes I, II, and III) and oxidative stress leads to a severe energy deficit in cells with high metabolic demand, such as neurons and cardiomyocytes.[11][12]

Therefore, the primary biological target for therapeutic intervention in FRDA is the frataxin protein itself and the molecular machinery involved in its expression, stability, and function within the ISC biogenesis pathway.

Therapeutic Strategies Targeting the Frataxin Pathway

Several strategies are being explored to counteract frataxin deficiency. These can be broadly categorized as follows:

-

Increasing Frataxin Expression: This approach aims to boost the transcription of the FXN gene.

-

Histone Deacetylase (HDAC) Inhibitors: The GAA repeat expansion in the FXN gene leads to a heterochromatin structure that silences transcription. HDAC inhibitors can reverse this by increasing histone acetylation, leading to a more open chromatin state and restored FXN gene expression.[3][13] Compounds targeting class I HDACs, particularly HDAC1 and HDAC3, have shown efficacy in preclinical models.[14]

-

-

Frataxin Protein Stabilization: This strategy focuses on preventing the degradation of the frataxin protein that is produced.

-

Inhibitors of the Ubiquitin-Proteasome System (UPS): Frataxin is degraded via the UPS. Small molecules that interfere with the ubiquitination of frataxin can increase its intracellular concentration.[15][16] A specific compound, (+)-11, has been identified through virtual screening to prevent frataxin ubiquitination.[15][17]

-

-

Frataxin Protein Replacement: This involves administering a recombinant form of the frataxin protein that can be delivered to the mitochondria.

-

Targeting Downstream Pathways: These approaches aim to alleviate the consequences of frataxin deficiency.

-

Antioxidants: Compounds like coenzyme Q10 and its analogue idebenone have been investigated to combat the increased oxidative stress in FRDA.[11]

-

NRF2 Activators: NRF2 is a transcription factor that upregulates antioxidant response elements. Omaveloxolone, an NRF2 activator, is an approved treatment for FRDA and has been shown to improve neurological function.[18][19][20]

-

Quantitative Data on Frataxin-Modulating Compounds

The following tables summarize the quantitative data available for various compounds that modulate frataxin levels or related pathways.

Table 1: Effect of HDAC Inhibitors on FXN mRNA and Frataxin Protein Levels

| Compound | Cell/Animal Model | Concentration/Dose | Fold Increase in FXN mRNA | Fold Increase in Frataxin Protein | Reference |

| 4b (2-aminobenzamide) | FRDA patient-derived lymphocytes | Not specified | Significant increase | Not specified | [14] |

| Compound 106 | KIKI mouse model (brain) | Not specified | ~2-fold (restored to wild-type levels) | Restored to wild-type levels | [13] |

| Nicotinamide (Vitamin B3) | FRDA patients | 3.5 to 6 grams | Statistically significant increase | Statistically significant increase | [3] |

Table 2: Small Molecules for Frataxin Stabilization

| Compound | Mechanism of Action | Cell Model | Effective Concentration | Effect | Reference |

| (+)-11 | Prevents frataxin ubiquitination | Calu-6 cells | Micromolar activity | Prevents frataxin degradation | [15][17] |

| UCM166 | Ubiquitin-competing molecule | FRDA iPSC-derived neuronal cells | 10x lower than previous compounds | Promotes frataxin accumulation | [16] |

Table 3: Other Frataxin-Modulating Compounds

| Compound | Mechanism of Action | Cell/Animal Model | Effect on Frataxin | Reference |

| Erythropoietin (EPO) | Post-translational effects | Human-derived fibroblasts | Significant increase in protein levels | [21] |

| STS-E412, STS-E424 | Small molecule EPO receptor agonists | Neuronal cells, KIKO mice | Increase in FXN mRNA and protein | [22] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of compounds targeting the frataxin pathway.

1. Quantification of FXN mRNA by Quantitative Real-Time RT-PCR (qRT-PCR)

-

Objective: To measure the relative or absolute levels of FXN messenger RNA in cells or tissues following treatment with a test compound.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cell pellets or homogenized tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.

-

Real-Time PCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green or TaqMan), cDNA template, and primers specific for the FXN gene. Use primers that span exons to avoid amplification of genomic DNA.[3]

-

Data Analysis: Normalize the FXN expression to one or more stable housekeeping genes (e.g., GAPDH, RER1, β2m).[13] Calculate the relative fold change in FXN mRNA levels using the ΔΔCt method.

-

2. Quantification of Frataxin Protein

-

Objective: To measure the levels of frataxin protein in cells or tissues.

-

Methods:

-

Western Blotting:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for frataxin. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

-

-

Immunoassays (ELISA, ECLIA, Dipstick):

-

These assays typically use a pair of antibodies to capture and detect frataxin.[23]

-

An electrochemiluminescence assay (ECLIA) utilizes a mouse anti-frataxin antibody for capture and a rabbit anti-frataxin antibody for detection.[23]

-

A lateral flow immunoassay (dipstick) allows for rapid, semi-quantitative measurement of frataxin in samples like buccal cells and whole blood.[24] The linear range for recombinant frataxin can be up to 500 pg.[24]

-

-

Mass Spectrometry:

-

3. Aconitase Activity Assay

-

Objective: To measure the activity of aconitase, an ISC-containing enzyme in the Krebs cycle, as a downstream marker of frataxin function.[6]

-

Methodology:

-

Lysate Preparation: Prepare whole-cell or mitochondrial lysates from treated and untreated cells/tissues.

-

Activity Measurement: Use a commercial aconitase activity assay kit (e.g., from Abcam). The assay measures the conversion of isocitrate to cis-aconitate by aconitase, which can be followed spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 240 nm).

-

Data Analysis: Normalize the aconitase activity to the total protein content of the lysate.

-

Visualizations of Pathways and Workflows

Caption: Mitochondrial iron-sulfur cluster biogenesis pathway, highlighting the central role of Frataxin.

References

- 1. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frataxin - Wikipedia [en.wikipedia.org]

- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 5. Frataxin and Mitochondrial FeS Cluster Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curefa.org [curefa.org]

- 7. Mechanism of frataxin “bypass” in human iron–sulfur cluster biosynthesis with implications for Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian iron-sulfur cluster biogenesis: recent insights into the roles of frataxin, acyl carrier protein and ATPase-mediated transfer to recipient proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Therapeutic strategies in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]

- 14. friedreichsataxianews.com [friedreichsataxianews.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. friedreichsataxianews.com [friedreichsataxianews.com]

- 17. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Pharmacotherapeutic strategies for Friedreich Ataxia: a review of the available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. neurologylive.com [neurologylive.com]

- 21. Therapeutic strategies in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. friedreichsataxianews.com [friedreichsataxianews.com]

- 23. curefa.org [curefa.org]

- 24. A rapid, noninvasive immunoassay for frataxin: Utility in assessment of Friedreich ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frataxin analysis using triple quadrupole mass spectrometry: application to a large heterogeneous clinical cohort - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Frataxin Modulators in Cell Culture Experiments

A Representative Protocol Using Histone Deacetylase (HDAC) Inhibitors

Disclaimer: The specific compound "Frataxin-IN-1" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are based on a well-characterized class of compounds, Histone Deacetylase (HDAC) inhibitors, which are used in Friedreich's Ataxia (FRDA) research to increase frataxin protein levels. This document serves as a representative guide for researchers working with compounds intended to modulate frataxin expression in cell culture.

Introduction

Friedreich's ataxia is a neurodegenerative disease caused by reduced expression of the mitochondrial protein frataxin (FXN).[1][2][3][4] A primary molecular mechanism underlying this reduced expression in most patients is the hyper-expansion of a GAA trinucleotide repeat in the first intron of the FXN gene.[3][5][6] This expansion leads to a heterochromatin-mediated gene silencing, characterized by histone hypoacetylation.[2][3][6]

Histone deacetylase (HDAC) inhibitors are a class of small molecules that can reverse this epigenetic silencing.[2][5][6][7] By inhibiting HDACs, these compounds increase histone acetylation, leading to a more open chromatin structure and subsequent upregulation of FXN gene transcription and frataxin protein expression.[2][3][6] This makes HDAC inhibitors a valuable tool for studying the effects of frataxin restoration in FRDA cellular models and for screening potential therapeutic agents.

Data Presentation

The following tables represent expected quantitative data from experiments using an HDAC inhibitor on FRDA patient-derived fibroblasts.

Table 1: Dose-Dependent Effect of a Representative HDAC Inhibitor on Frataxin mRNA and Protein Levels

| HDAC Inhibitor Conc. (µM) | Frataxin mRNA Fold Increase (relative to vehicle) | Frataxin Protein Fold Increase (relative to vehicle) | Cell Viability (%) |

| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5 |

| 0.1 | 1.5 ± 0.2 | 1.3 ± 0.3 | 98 ± 4 |

| 1.0 | 2.8 ± 0.4 | 2.5 ± 0.5 | 95 ± 6 |

| 10.0 | 3.5 ± 0.5 | 3.1 ± 0.6 | 85 ± 8 |

| 100.0 | 2.1 ± 0.3 | 1.8 ± 0.4 | 60 ± 10 |

Table 2: Effect of HDAC Inhibitor Treatment on Mitochondrial Function Markers

| Treatment (1 µM) | Aconitase Activity (% of healthy control) | Mitochondrial Membrane Potential (ΔΨm) (% of healthy control) | Intracellular ROS Levels (% of vehicle) |

| Healthy Control (untreated) | 100 ± 10 | 100 ± 8 | 100 ± 12 |

| FRDA Fibroblasts (vehicle) | 45 ± 8 | 65 ± 10 | 180 ± 20 |

| FRDA Fibroblasts + HDACi | 75 ± 12 | 85 ± 11 | 120 ± 15 |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with HDAC Inhibitor

Materials:

-

FRDA patient-derived fibroblasts or other relevant cell line (e.g., lymphoblasts)

-

Healthy control fibroblasts

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

HDAC inhibitor stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed FRDA and healthy control fibroblasts in 6-well plates at a density of 2 x 10⁵ cells per well.

-

Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Prepare serial dilutions of the HDAC inhibitor in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the HDAC inhibitor or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot, or functional assays).

Protocol 2: Quantification of Frataxin mRNA by RT-qPCR

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for FXN and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a suitable master mix and primers for FXN and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in FXN mRNA expression relative to the vehicle-treated control.

Protocol 3: Quantification of Frataxin Protein by Western Blot

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-frataxin and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the anti-loading control antibody.

-

Quantify the band intensities and normalize the frataxin signal to the loading control.

Visualizations

References

- 1. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model | PLOS One [journals.plos.org]

- 3. Translating HDAC inhibitors in Friedrich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedreich Ataxia: Molecular Mechanisms, Redox Considerations, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. friedreichsataxianews.com [friedreichsataxianews.com]

- 6. Histone deacetylase inhibitors reverse gene silencing in Friedreich's ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Frataxin-Increasing Compound (Frataxin-IN-1) in Mouse Models of Friedreich's Ataxia

Disclaimer: A specific therapeutic agent designated "Frataxin-IN-1" was not identified in a comprehensive search of publicly available scientific literature. The following application notes and protocols are presented for a hypothetical frataxin-increasing compound, herein referred to as "this compound," based on established methodologies for testing small molecule therapeutics in mouse models of Friedreich's Ataxia (FA).

Introduction

Friedreich's ataxia is a neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2][3] A primary therapeutic strategy is to increase the levels of functional frataxin. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to use a hypothetical frataxin-increasing compound, "this compound," in preclinical mouse models of FA. The protocols outlined below are based on methodologies reported for other compounds aimed at increasing frataxin expression or function.

Mechanism of Action

Frataxin plays a crucial role in mitochondrial iron-sulfur cluster (ISC) biosynthesis and cellular iron homeostasis.[3][4][5] A deficiency in frataxin leads to mitochondrial iron accumulation, oxidative stress, and impaired cellular function.[6][7] this compound is hypothesized to act by upregulating the expression of the FXN gene, leading to increased levels of frataxin protein. This, in turn, is expected to restore mitochondrial function and ameliorate the pathological phenotypes associated with Friedreich's ataxia.

References

- 1. Frontiers | A Drug Combination Rescues Frataxin-Dependent Neural and Cardiac Pathophysiology in FA Models [frontiersin.org]

- 2. Frontiers | Cerebellar Pathology in an Inducible Mouse Model of Friedreich Ataxia [frontiersin.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Recent Advances in the Elucidation of Frataxin Biochemical Function Open Novel Perspectives for the Treatment of Friedreich’s Ataxia [frontiersin.org]

- 5. The Structure and Function of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fixing frataxin: ‘ironing out’ the metabolic defect in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cellular Assays to Evaluate Frataxin-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedreich's ataxia (FRDA) is a debilitating neurodegenerative disease characterized by a deficiency in the mitochondrial protein frataxin (FXN).[1][2] This deficiency is most commonly caused by a GAA triplet-repeat expansion in the first intron of the FXN gene, leading to reduced transcription and consequently, lower levels of functional frataxin protein.[3][4] Frataxin plays a critical role in the biosynthesis of iron-sulfur clusters (ISCs), which are essential cofactors for numerous enzymes involved in mitochondrial respiration, energy metabolism, and iron homeostasis.[1][5] The resulting cellular dysfunction, including impaired ATP production, increased oxidative stress, and mitochondrial iron accumulation, contributes to the progressive neurodegeneration and cardiomyopathy seen in FRDA patients.[6][7][8]

Frataxin-IN-1 is a small molecule inhibitor of frataxin with a reported IC50 of 45 µM.[9] It has been suggested to function by preventing the ubiquitination and subsequent proteasomal degradation of frataxin.[10] These application notes provide a comprehensive overview of cellular assays and detailed protocols to investigate the activity and efficacy of compounds like this compound, which aim to modulate frataxin levels and function.

Frataxin Signaling and Pathophysiology

Frataxin is a nuclear-encoded protein that is imported into the mitochondria and processed into its mature, functional form.[11] Its primary role is to act as an iron chaperone, delivering iron to the ISC assembly machinery.[12] A deficiency in frataxin disrupts this process, leading to a cascade of detrimental cellular events.

Key Cellular Assays for this compound Activity

A panel of cellular assays is recommended to comprehensively evaluate the effects of this compound. These assays are designed to measure changes in frataxin expression, mitochondrial function, and downstream cellular phenotypes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for testing a compound like this compound.

Data Presentation

The following tables summarize expected quantitative outcomes from the described cellular assays when testing a potential frataxin-enhancing compound in FRDA cellular models.

Table 1: Frataxin Expression Analysis

| Assay | Endpoint | Expected Outcome with this compound |

| Quantitative PCR (qPCR) | FXN mRNA levels | No significant change expected if mechanism is post-translational. |

| Western Blot | Frataxin protein levels | Dose-dependent increase. |

Table 2: Mitochondrial Function Assays

| Assay | Endpoint | Expected Outcome with this compound |

| Aconitase Activity Assay | Enzyme activity (nmol/min/mg protein) | Dose-dependent increase. |

| Mitochondrial Respiratory Chain Complex Activity | Complex I, II, and III activity (nmol/min/mg protein) | Dose-dependent increase. |

| Cellular ATP Production Assay | Intracellular ATP levels (µM) | Dose-dependent increase. |

Table 3: Cellular Phenotype Assays

| Assay | Endpoint | Expected Outcome with this compound |

| Reactive Oxygen Species (ROS) Assay | Fluorescence intensity | Dose-dependent decrease. |

| Cell Viability Assay | Percent viability | Increase in viability under stress conditions. |

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for FXN mRNA Expression

Objective: To quantify the relative expression levels of FXN mRNA in cells treated with this compound.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for FXN and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Cell Culture and Treatment: Plate FRDA patient-derived fibroblasts or other suitable cell models and treat with a range of concentrations of this compound for a specified time (e.g., 24-72 hours).

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set. A typical reaction mixture includes qPCR master mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.

-

Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Calculate the relative FXN mRNA expression using the ΔΔCt method, normalizing to the reference gene.

Western Blot for Frataxin Protein Levels

Objective: To detect and quantify changes in frataxin protein levels following treatment with this compound.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against frataxin

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-frataxin antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the frataxin signal to the loading control.

Aconitase Activity Assay

Objective: To measure the activity of the iron-sulfur cluster-containing enzyme aconitase as a functional readout of ISC biosynthesis.[12][13]

Materials:

-

Mitochondrial isolation kit (optional)

-

Aconitase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.2 mM NADP+, 5 mM sodium citrate, 1 mM MnCl2)

-

Isocitrate dehydrogenase (enzyme)

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

-

Sample Preparation: Prepare mitochondrial lysates or whole-cell lysates from treated and untreated cells.

-

Reaction Mixture: In a 96-well plate or cuvette, add the aconitase assay buffer and isocitrate dehydrogenase.

-

Initiate Reaction: Add the cell or mitochondrial lysate to the reaction mixture to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The increase in absorbance corresponds to the reduction of NADP+ to NADPH, which is coupled to the conversion of isocitrate from citrate by aconitase.

-

Data Analysis: Calculate the rate of NADPH formation (activity) and normalize to the protein concentration of the lysate.

Mitochondrial Respiratory Chain Complex Activity Assays

Objective: To assess the function of the electron transport chain (ETC) by measuring the activity of individual complexes (I, II, and III).[14][15][16]

Method 1: Spectrophotometric Assays

Materials:

-

Isolated mitochondria

-

Specific substrates and inhibitors for each complex (e.g., NADH for Complex I, succinate for Complex II, decylubiquinol for Complex III; rotenone to inhibit Complex I, antimycin A to inhibit Complex III)

-

Spectrophotometer

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from treated and untreated cells.

-

Complex-Specific Reactions: Set up specific reaction mixtures for each complex containing the appropriate substrates, electron acceptors, and inhibitors.

-

Measurement: Monitor the change in absorbance of the electron acceptor over time to determine the rate of enzyme activity.

-

Data Analysis: Calculate the specific activity for each complex (nmol/min/mg protein).

Method 2: Extracellular Flux Analysis (e.g., Seahorse XF Analyzer)

Materials:

-

Seahorse XF Analyzer

-

XF Cell Mito Stress Test Kit

-

Permeabilized cells or isolated mitochondria

-

Specific substrates for different respiratory states (e.g., pyruvate, malate, ADP, succinate)

Protocol:

-

Cell Plating: Plate cells in a Seahorse XF microplate.

-

Permeabilization (optional): Permeabilize cells to allow direct access of substrates to the mitochondria.

-

Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the different parameters of mitochondrial respiration.

Cellular ATP Production Assay

Objective: To measure the overall cellular energy status by quantifying intracellular ATP levels.[8][17]

Materials:

-

Luminescent ATP assay kit (e.g., CellTiter-Glo, Promega)

-

Luminometer or plate reader with luminescence detection capabilities

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.

-

Assay Reagent Addition: Add the ATP assay reagent directly to the cell culture wells. This reagent lyses the cells and provides the necessary components for the luciferase reaction.

-

Measurement: After a short incubation, measure the luminescence signal.

-

Data Analysis: The luminescence signal is directly proportional to the amount of ATP. Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Reactive Oxygen Species (ROS) Assay

Objective: To measure the levels of intracellular ROS, a key indicator of oxidative stress.[18][19][20][21]

Materials:

-

Fluorescent ROS indicator dye (e.g., DCFDA or CellROX Green)

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Dye Loading: Incubate the cells with the ROS indicator dye according to the manufacturer's instructions.

-

Measurement: Measure the fluorescence intensity of the cells using a suitable instrument.

-

Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls. A decrease in fluorescence indicates a reduction in ROS levels.

Conclusion

The cellular assays and protocols outlined in these application notes provide a robust framework for evaluating the activity of this compound and other potential therapeutic compounds for Friedreich's ataxia. By systematically assessing frataxin expression, mitochondrial function, and cellular phenotypes, researchers can gain valuable insights into the efficacy and mechanism of action of these compounds, ultimately advancing the development of novel treatments for this devastating disease.

References

- 1. curefa.org [curefa.org]

- 2. Design and validation of cell-based potency assays for frataxin supplementation treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Real time PCR quantification of frataxin mRNA in the peripheral blood leucocytes of Friedreich ataxia patients and carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Posttranslational regulation of mitochondrial frataxin and identification of compounds that increase frataxin levels in Friedreich’s ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forum Original Research Communication: Frataxin, Iron–Sulfur Clusters, Heme, ROS, and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of a novel small molecule inhibitor targeting the frataxin/ubiquitin interaction via structure-based virtual screening and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of antibodies for western blot analysis of frataxin protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frataxin acts as an iron chaperone protein to modulate mitochondrial aconitase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. content.protocols.io [content.protocols.io]

- 17. pnas.org [pnas.org]

- 18. Frataxins Emerge as New Players of the Intracellular Antioxidant Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frataxin deficiency disrupts mitochondrial respiration and pulmonary endothelial cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Application Note & Protocol: Detection of Frataxin Levels by Western Blot Following Frataxin-IN-1 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frataxin (FXN) is a mitochondrial protein crucial for iron-sulfur cluster biosynthesis and iron homeostasis.[1][2] Reduced levels of frataxin are the primary cause of Friedreich's ataxia (FRDA), a progressive neurodegenerative disorder.[1][3][4] Consequently, therapeutic strategies for FRDA often focus on increasing frataxin expression. This application note provides a detailed Western blot protocol to quantify changes in frataxin protein levels in cultured cells following treatment with a hypothetical inducer, Frataxin-IN-1. Western blotting is a widely used technique to detect and quantify specific proteins within a complex mixture, making it an ideal method for this application.[5][6]

Experimental Protocols

This protocol outlines the steps for cell culture and treatment, sample preparation, and Western blot analysis of frataxin protein levels.

1. Cell Culture and Treatment with this compound

-

Cell Line: Human cell lines such as HEK293, HeLa, or patient-derived fibroblasts are suitable for this protocol.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

-

Ensure each treatment condition is performed in triplicate.

-

2. Cell Lysis and Protein Extraction

This protocol is designed for adherent cells.[7]

-

Reagents:

-

Phosphate-buffered saline (PBS), ice-cold.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

Protease Inhibitor Cocktail.

-

Phosphatase Inhibitor Cocktail.

-

-

Procedure:

-

Place the 6-well plates on ice and aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

-

Store the protein samples at -80°C for long-term storage or proceed to the next step.

-

3. Protein Quantification

Accurate protein quantification is essential for comparing frataxin levels across different samples.[8][9]

-

Method: A bicinchoninic acid (BCA) assay is recommended due to its compatibility with detergents present in the lysis buffer.[8]

-

Procedure:

-

Follow the manufacturer's instructions for the BCA protein assay kit.

-

Prepare a standard curve using bovine serum albumin (BSA).

-

Determine the protein concentration of each sample by measuring the absorbance at 562 nm using a plate reader.

-

Normalize the protein concentration of all samples to the same value (e.g., 1-2 µg/µL) using lysis buffer.

-

4. SDS-PAGE and Protein Transfer

-

Reagents:

-

4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.

-

12% or 15% Tris-Glycine polyacrylamide gels.

-

1x Tris-Glycine-SDS Running Buffer.

-

1x Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.

-

Polyvinylidene difluoride (PVDF) membrane (0.2 µm or 0.45 µm).

-

-

Procedure:

-

Mix 3 parts of protein lysate with 1 part of 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane into the polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Activate the PVDF membrane by incubating in methanol for 1 minute, followed by a brief wash in transfer buffer.

-